molecular formula C5H10ClF2NO B2462617 (1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride CAS No. 2260931-77-7

(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride

Cat. No.: B2462617
CAS No.: 2260931-77-7
M. Wt: 173.59
InChI Key: NBQNGSZAZOZAPD-HJXLNUONSA-N
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Description

(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with amino and difluoromethyl groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and reactivity may lead to the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of (1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride stands out due to its unique combination of amino and difluoromethyl groups on a cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)2-1-3(8)4(5)9;/h3-4,9H,1-2,8H2;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNGSZAZOZAPD-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]([C@@H]1N)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260931-77-7
Record name rac-(1R,5S)-5-amino-2,2-difluorocyclopentan-1-ol hydrochloride
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